Aristololactam IIIa

Kinase Inhibition Cell Cycle Regulation Neurological Disease Research

Investigators require potent, selective kinase inhibitors with validated mechanisms-not generic ATP-competitive tools. Aristololactam IIIa solves this: a dual DYRK1A/CDK1 inhibitor with unique Plk1 polo-box domain (PBD) targeting. - DYRK1A IC50: 0.08 µM (vs. >30 µM for aristolactam AII) - CDK1/cyclin B IC50: 0.2 µM - Plk1 mechanism: PBD engagement (non-ATP competitive) - Lower renal cytotoxicity in HK-2 cells vs. cepharanone B/AII Procurement-ready for kinase assays, cancer pathway analysis, and hit-to-lead chemistry.

Molecular Formula C16H9NO4
Molecular Weight 279.25 g/mol
Cat. No. B12406819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAristololactam IIIa
Molecular FormulaC16H9NO4
Molecular Weight279.25 g/mol
Structural Identifiers
SMILESC1OC2=C(O1)C3=C4C=C(C=CC4=CC5=C3C(=C2)C(=O)N5)O
InChIInChI=1S/C16H9NO4/c18-8-2-1-7-3-11-13-10(16(19)17-11)5-12-15(21-6-20-12)14(13)9(7)4-8/h1-5,18H,6H2,(H,17,19)
InChIKeyXCYLMCOZDQCDRH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aristololactam IIIa Pharmacological Profile


Aristololactam IIIa (also referred to as Aristolactam AIIIa) is a naturally occurring phenanthrene lactam alkaloid isolated from various plant species, including *Aristolochia* and *Isotrema* genera [1]. It is part of a larger class of over 80 known aristolochic acids and aristololactams (ALs) [2]. Structurally, it is defined by its phenanthrene core with a fused lactam ring and a methylenedioxy group [3]. This compound has been characterized for its anti-inflammatory, anti-platelet aggregation, and anti-tumor properties, with specific, quantifiable activity against key therapeutic targets including Plk1, DYRK1A, and CDK1/cyclin B [4][5][6].

Plk1 PBD pathway Non-ATP-competitive Plk1 polo-box domain engagement studies
Dual kinase assay DYRK1A and CDK1/cyclin B inhibition screening context
Cell-based endpoints Cytotoxicity profiling, antiplatelet and neutrophil activation models

Aristololactam IIIa Non-Interchangeability


Generic substitution within the aristolactam class is not scientifically viable due to profound, structure-dependent differences in potency and toxicity. Even minor modifications on the phenanthrene ring or amide nitrogen drastically alter biological activity [1]. For example, the presence of a hydroxyl group at the C-6 position, as found in Aristololactam IIIa, is critical for potent kinase inhibition, whereas other aristolactams lacking this feature show little to no activity [2]. Furthermore, a recent 2025 study on renal toxicity revealed that specific substituents like the methylenedioxy group, which is present in Aristololactam IIIa, contribute to a moderate nephrotoxic profile, contrasting sharply with the higher toxicity of compounds like Aristolactam I and Aristolactam BII [3]. Selecting an untested analog therefore risks either a complete loss of target engagement or unexpected, off-target toxicity, making precise procurement of Aristololactam IIIa essential for reproducible research outcomes.

DYRK1A potency depends on R4 hydroxyl
Aristolactams lacking this substituent (AII, BII) may show >375-fold loss of inhibition; velutinam and medioresinol do not replicate the profile.
Plk1 binding mode differs from ATP-competitive inhibitors
PBD-targeting cannot be substituted with ATP-pocket inhibitors (e.g., BI 2536); resistance models may not respond similarly.
Renal cytotoxicity rank may shift across aristolactams
Cepharanone B and aristolactam AII exhibit higher HK-2 cell toxicity; generic substitution can confound in vivo toxicity interpretation.

Aristololactam IIIa Comparative Evidence


DYRK1A Inhibition Potency

Aristololactam IIIa (referred to as compound 4) demonstrates the strongest inhibition of CDK1/cyclin B and DYRK1A kinases among a series of tested aristolactams. Its activity is compared to velutinam and medioresinol [1][2].

DYRK1A inhibition
Head-to-head
IC₅₀ 0.08 μM (AIIIa)
vs. Aristolactam AII >30 μM (≥375-fold difference), velutinam 0.6 μM, medioresinol 0.1 μM
Supports DYRK1A probe selection with marked selectivity over close analogs
Assay: in vitro kinase; positive control 6-bromoindirubin-3'-monoxime IC₅₀ 0.52 μM
Kinase Inhibition Cell Cycle Regulation Neurological Disease Research

CDK1/Cyclin B Inhibition Potency

In a direct comparison of ten phenanthrene derivatives isolated from *Aristolochia manshuriensis*, Aristololactam IIIa (compound 7) exhibited the most potent and selective dual inhibition of superoxide anion generation and elastase release by human neutrophils, significantly outperforming other compounds in the series [1].

CDK1/Cyclin B inhibition
Head-to-head
IC₅₀ 0.2 μM (AIIIa)
vs. Aristolactam AII, BII >30 μM; velutinam 1.5 μM; medioresinol 1.3 μM
Dual DYRK1A/CDK1 inhibition profile unique among tested aristolactams
Same kinase panel; positive control IC₅₀ 0.32 μM
Inflammation Neutrophil Biology Immunology

Renal Cytotoxicity Profile

A structure-toxicity relationship study of eight natural aristolactams on human renal HK-2 cells indicates that Aristololactam IIIa's structural features (specifically its hydroxyl group and lack of an N-methyl group) are associated with a moderate cytotoxic profile. This contrasts with highly toxic compounds like Aristolactam I, Aristolactam BII, and velutinam [1].

Renal cytotoxicity
Head-to-head
Rank: Cepharanone B > Aristolactam AII > Aristololactam AIIIa
HK-2 cell viability; AIIIa exhibits lowest cytotoxicity in tested set
Reported rank supports compound selection for toxicity profiling
MTT and LDH release; exact IC₅₀ values not disclosed
Toxicology Nephrotoxicity Drug Safety

Superoxide Anion and Elastase Release Inhibition

Data from a study on *Piper wallichii* constituents indicates a clear potency gradient for renal cytotoxicity. The values for IC50 were ranked, showing that Aristololactam IIIa is less cytotoxic to HK-2 cells than both cepharanone B and aristolactam AII [1].

Neutrophil activation
Data to verify
Superoxide IC₅₀ 0.12 μg/mL; Elastase IC₅₀ 0.20 μg/mL
Supports anti-inflammatory assay context; no direct comparator
In vitro cell-based; conditions not detailed; supplier-reported
Nephrotoxicity Cytotoxicity Toxicology

HeLa Cell Cytotoxicity

In an investigation of cytotoxic constituents from *Isotrema tadungense*, Aristololactam IIIa (compound 2) demonstrated strong and selective cytotoxicity against the HeLa human cancer cell line. Its potency is quantitatively compared to other active compounds isolated from the same source .

HeLa cytotoxicity
Head-to-head
IC₅₀ 8.51 ± 1.73 μM
vs. aristolochiaside 7.59 μM, N-trans-sinapoyltyramine 9.77 μM
Reported cell-model response; comparable potency to co-isolated actives
HeLa MTT assay; extract of Isotrema tadungense
Cancer Research Cytotoxicity Natural Products

Plk1 PBD Targeting Mechanism

Aristololactam IIIa has been reported to inhibit platelet aggregation induced by several key agonists, including collagen, arachidonic acid (AA), and platelet-activating factor (PAF) [1]. This activity profile is noted as a differentiating feature among aristolactam alkaloids .

Plk1 PBD mechanism
Class-level
Polo-box domain engagement; enhances CD/PBD interaction
Distinct from ATP-competitive Plk1 inhibitors (BI 2536, volasertib)
PBD-targeted probe for mitotic arrest and resistance models
SPR, yeast two-hybrid; proliferation block in HeLa, A549, HGC, HCT-8/V
Cardiovascular Research Thrombosis Platelet Biology

Aristololactam IIIa Application Scenarios


DYRK1A and CDK1 Dual Inhibition

Given its potent submicromolar inhibition of DYRK1A (IC50 = 0.08 μM) and CDK1/cyclin B (IC50 = 0.2 μM) [1], Aristololactam IIIa is an ideal lead compound for developing dual-specificity kinase inhibitors. This is particularly relevant for research into Alzheimer's disease, Down syndrome, and various cancers where these kinases are validated therapeutic targets.

Plk1 PBD-Targeted Drug Discovery

Aristololactam IIIa is uniquely suited for investigating inflammatory pathways due to its potent dual inhibition of superoxide anion generation (IC50 = 0.12 μg/mL) and elastase release (IC50 = 0.20 μg/mL) by human neutrophils [2]. This makes it a superior tool compared to other phenanthrene derivatives for studying neutrophil biology and screening for novel anti-inflammatory agents.

Renal Toxicology and Safety Pharmacology

With a characterized moderate nephrotoxic profile compared to both highly toxic (e.g., Aristolactam I) and less toxic analogs [3][4], Aristololactam IIIa serves as a critical reference standard. Its procurement is essential for academic and industrial labs conducting systematic STR studies aimed at understanding and mitigating aristolochic acid-related nephropathy (AAN) risks.

Anticancer Lead Optimization

For researchers investigating thrombotic mechanisms, Aristololactam IIIa offers a multi-faceted tool. Its reported ability to inhibit platelet aggregation induced by collagen, arachidonic acid (AA), and platelet-activating factor (PAF) [5] positions it as a valuable probe for dissecting the convergence and divergence of different platelet activation pathways.

Application
Selection Property
Validation Focus
DYRK1A / CDK1 dual kinase pathway studies
Dual inhibition profile in low submicromolar range
Target engagement and pathway-response assays
Plk1 PBD-mediated mitotic regulation research
Non-ATP-competitive PBD binding mechanism
Mitotic arrest, spindle assembly, and apoptosis endpoints
Aristolactam nephrotoxicity structure–toxicity profiling
Lower renal cytotoxicity ranking in HK-2 cells
Renal cell viability comparison across aristolactams
Cancer cell proliferation endpoint evaluation
HeLa cell cytotoxicity profile (low μM range)
Cytotoxicity selectivity and multi-target kinase profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


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